molecular formula C18H24ClN7O B2502487 1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034419-76-4

1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2502487
CAS No.: 2034419-76-4
M. Wt: 389.89
InChI Key: QNTBAHRMRKCNCP-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1,3,5-triazine core substituted with dimethylamino and pyrrolidin-1-yl groups at the 4- and 6-positions, respectively. The triazine ring is further linked via a methylene bridge to a urea group, which is connected to a 3-chloro-4-methylphenyl substituent. The chloro-methylphenyl group enhances lipophilicity, while the pyrrolidine and dimethylamino substituents may modulate electronic properties and solubility.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN7O/c1-12-6-7-13(10-14(12)19)21-18(27)20-11-15-22-16(25(2)3)24-17(23-15)26-8-4-5-9-26/h6-7,10H,4-5,8-9,11H2,1-3H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTBAHRMRKCNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea has emerged as a significant subject of study in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a chloro-methylphenyl moiety, a dimethylamino group, and a pyrrolidinyl-triazine structure. This configuration contributes to its diverse reactivity and biological interactions.

Structural Formula

IUPAC Name 1(3Chloro4methylphenyl)3((4(dimethylamino)6(pyrrolidin1yl)1,3,5triazin2yl)methyl)urea\text{IUPAC Name }this compound

Key Properties

PropertyValue
Molecular Weight368.87 g/mol
SolubilitySoluble in DMSO and methanol
StabilityStable under normal laboratory conditions

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating significant potency against this cancer type .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest:

  • Broad-Spectrum Activity : It shows effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : A recent study reported that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest:

  • Mechanism : It appears to inhibit cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses.
  • Research Findings : In animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, suggesting effective anti-inflammatory activity .

Understanding the mechanisms by which this compound exerts its biological effects is essential for its development as a therapeutic agent. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Modulation : It can interact with various receptors, leading to altered cellular responses.
  • Oxidative Stress Induction : The presence of reactive groups allows it to generate oxidative stress in targeted cells, contributing to apoptosis.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H26ClN7O2S
  • Molecular Weight : 452.0 g/mol
  • IUPAC Name : 1-(3-chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving structurally related urea derivatives have shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Antiproliferative Screening

In a study examining the antiproliferative effects of urea derivatives against the NCI-60 human cancer cell lines, several compounds demonstrated IC50 values indicating effective inhibition of cancer cell growth . The modifications in the phenyl and triazine moieties were found to influence the potency of these compounds.

Urease Inhibition

The compound has also been investigated for its potential as a urease inhibitor. Urease is an enzyme linked to various medical conditions such as peptic ulcers and kidney stones. The thiourea scaffold has been recognized for its efficacy in inhibiting urease activity .

Biochemical Evaluation

A series of thiourea hybrids were synthesized and evaluated for their urease inhibitory activity. The results indicated that specific substitutions on the phenyl ring significantly enhanced their inhibitory effects compared to traditional urease inhibitors .

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. Similar compounds have shown effectiveness against RNA viruses, indicating potential for further development as antiviral agents .

Summary of Research Findings

Property Details
Anticancer Activity Effective against various cancer cell lines; IC50 values indicate significant inhibition
Urease Inhibition Potent inhibitors with modifications enhancing efficacy; relevant for treating urease-related conditions
Antiviral Potential Preliminary data suggest activity against RNA viruses; warrants further investigation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous urea-triazine derivatives documented in the provided evidence.

Compound Triazine Substituents Urea Substituents Molecular Weight Key Features Reference
Target Compound 4-(dimethylamino), 6-(pyrrolidin-1-yl) 3-chloro-4-methylphenyl Not provided Pyrrolidine enhances conformational flexibility; chloro-methylphenyl increases lipophilicity.
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () 4-methyl, 6-(methylamino) 2-oxaadamant-1-yl, piperidin-4-yl Not provided Rigid 2-oxaadamantyl group may improve metabolic stability; piperidine linker affects spatial orientation.
1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea () 4,6-dimorpholino 4-(hydroxymethyl)phenyl Not provided Hydroxymethyl group improves solubility; morpholino substituents enhance hydrogen-bonding capacity.
1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-methylpiperazine-1-yl)carbonyl]phenyl}urea () 4,6-dimorpholino 4-(4-methylpiperazine-1-carbonyl)phenyl Not provided Piperazine-carbonyl group introduces basicity and potential for ionic interactions.
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea () Pyridazinone core (not triazine) 3,5-dimethoxyphenyl 442.9 Pyridazinone core alters electronic properties; dimethoxyphenyl enhances electron-donating effects.
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea () 4-methoxy, 6-morpholino 2-chloro-4-methylphenyl Not provided Methoxy group increases electron density; morpholino enhances polar surface area.
1-(3-Chloro-4-fluorophenyl)-3-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea () 4-methoxy, 6-(piperidin-1-yl) 3-chloro-4-fluorophenyl 394.8 Fluorine substituent improves metabolic stability; piperidine increases steric bulk.

Structural and Functional Analysis

Triazine Core Modifications: The target compound’s dimethylamino-pyrrolidinyl triazine substitution (vs. morpholino, methoxy, or methylamino groups in others) balances flexibility and electronic effects. Compounds with dimorpholino-triazine () exhibit higher polarity due to morpholine’s oxygen atoms, improving solubility but possibly reducing membrane permeability compared to the target’s pyrrolidine .

Urea Substituent Variations :

  • The 3-chloro-4-methylphenyl group in the target compound offers moderate lipophilicity, whereas 3,5-dimethoxyphenyl () or 4-(hydroxymethyl)phenyl () substituents introduce polar or bulky moieties, altering pharmacokinetic profiles .
  • Fluorine in 3-chloro-4-fluorophenyl () enhances metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation .

Synthetic Approaches :

  • The use of triphosgene for urea bond formation in and contrasts with the methylene bridge synthesis in the target compound, suggesting divergent reactivity profiles for triazine-aniline intermediates .

Biological Implications: While specific activity data are absent in the evidence, structural analogs with morpholino-triazine () are often associated with kinase inhibition, whereas pyridazinone derivatives () may target enzymes like phosphodiesterases .

Q & A

Q. What synthetic strategies are effective for constructing the triazine-urea scaffold in this compound?

The synthesis of triazine-urea derivatives typically involves sequential nucleophilic substitutions on the triazine core. For example:

  • Step 1 : Introduce the pyrrolidin-1-yl group via nucleophilic displacement of a chlorine atom on 2,4,6-trichloro-1,3,5-triazine under basic conditions (e.g., K₂CO₃ in THF at 0–25°C) .
  • Step 2 : Install the dimethylamino group at the 4-position using dimethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .
  • Step 3 : Couple the 3-chloro-4-methylphenyl urea moiety via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with the triazine-methylamine intermediate .
    Key considerations : Monitor reaction progress using TLC or LC-MS to avoid over-substitution. Purify intermediates via column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify substitution patterns on the triazine ring and urea linkage. For example, the methyl group on the phenyl ring appears as a singlet at ~2.3 ppm, while urea NH protons resonate at 8.5–9.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the triazine core and urea conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?

  • Variables : Temperature, solvent polarity, catalyst loading, and stoichiometry.
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. For example, increasing temperature from 25°C to 60°C improves substitution efficiency on the triazine ring but may degrade urea groups .
  • Validation : Perform ANOVA to identify statistically significant factors. Orthogonal techniques like IR spectroscopy can track functional group stability during optimization .

Q. How should researchers resolve discrepancies in biological activity data across assays?

  • Case Study : If the compound shows potent kinase inhibition in vitro (IC₅₀ = 50 nM) but poor activity in cell-based assays, consider:
    • Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility). Use DLS to assess aggregation in PBS .
    • Metabolic Stability : Perform liver microsome assays (e.g., t₁/₂ <30 min suggests rapid hepatic clearance) .
    • Off-Target Effects : Screen against related kinases (e.g., EGFR, VEGFR) using competitive binding assays .
  • Mitigation : Introduce polar groups (e.g., sulfonate) to improve solubility or modify the urea linker to reduce metabolic liability .

Q. What computational methods predict structure-activity relationships (SAR) for triazine-urea derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonds between the urea group and kinase backbone amides .
  • QSAR Models : Train regression models on datasets with IC₅₀ values and descriptors like topological polar surface area (TPSA) or molar refractivity. Validate with leave-one-out cross-validation (R² >0.7) .
  • Limitations : Address false positives by incorporating molecular dynamics simulations (e.g., 100 ns trajectories to assess binding stability) .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data for the triazine-methyl group?

  • Scenario : X-ray data shows a planar triazine ring, while ¹³C NMR indicates slight puckering.
  • Resolution :
    • Temperature Effects : Crystallography data (100 K) may capture a low-energy conformation, whereas NMR (298 K) reflects dynamic averaging .
    • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .
  • Actionable Insight : Use variable-temperature NMR to probe conformational flexibility (e.g., coalescence temperature for methyl group rotation) .

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